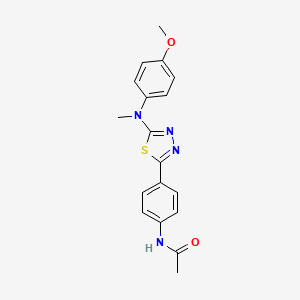

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

Description

N-(4-(5-((4-Methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methoxyphenyl(methyl)amino group. The phenyl ring at position 2 is further linked to an acetamide moiety. This compound belongs to a class of 1,3,4-thiadiazole derivatives known for their diverse biological activities, including anticancer, anticonvulsant, and enzyme inhibitory properties. The methoxy group enhances solubility and may modulate receptor binding, while the thiadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12(23)19-14-6-4-13(5-7-14)17-20-21-18(25-17)22(2)15-8-10-16(24-3)11-9-15/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSRHPXYDDSJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.

Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound may have therapeutic potential due to its unique chemical structure and properties, making it a candidate for drug development.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Impact : Methoxy and halogen groups enhance solubility and target binding, while piperazine or benzothiazole moieties improve CNS penetration .

- Synthetic Flexibility : Modular synthesis allows for rapid diversification, enabling optimization of pharmacokinetic properties .

- Therapeutic Potential: High anticonvulsant and anticancer activities highlight the promise of 1,3,4-thiadiazole derivatives as lead compounds .

Biological Activity

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Its complex structure, characterized by the presence of a thiadiazole ring and a methoxyphenyl group, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Thiadiazole Ring : Known for its diverse pharmacological properties.

- Methoxy Group : Enhances chemical reactivity and solubility.

- Aromatic Phenyl Groups : Provide structural stability and potential interactions with biological targets.

Anticancer Properties

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis through several mechanisms:

- Interaction with Tubulin : Docking studies reveal that thiadiazole derivatives can effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Signaling Pathway Modulation : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to anticancer effects, derivatives of the thiadiazole scaffold have demonstrated antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Antifungal Activity : Some derivatives exhibit potent antifungal effects against strains like Candida albicans and Aspergillus niger .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Moderate anticancer activity | Lacks methoxy substitution |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Strong antibacterial properties | Chlorine substituent enhances activity |

| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Significant antifungal activity | Nitro group increases reactivity |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiadiazole derivatives found that those with methoxy substitutions exhibited enhanced activity against lung and colon cancer cell lines. The mechanism was attributed to increased solubility and bioavailability due to the methoxy group.

- Antimicrobial Screening : Another investigation into antimicrobial activities revealed that certain thiadiazole derivatives showed inhibition rates between 58% and 66% against A. niger compared to standard antifungals like fluconazole. The presence of electron-withdrawing groups (e.g., halogens) significantly improved antibacterial potency .

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound binds effectively to key proteins involved in cancer progression, providing insights into its potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.